6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
描述
BenchChem offers high-quality 6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8S2/c1-3-34-23(29)25-9-8-17-18(14-25)35-21(19(17)22(28)32-2)24-20(27)15-4-6-16(7-5-15)36(30,31)26-10-12-33-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDIXHUOGSWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with significant potential in various biological applications. Its molecular structure includes multiple functional groups that contribute to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action, based on diverse research findings.
- Molecular Formula : C23H27N3O8S2
- Molecular Weight : 537.6 g/mol
- IUPAC Name : 6-O-ethyl 3-O-methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Antimicrobial Activity
Research indicates that compounds similar to 6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine exhibit antimicrobial properties. For instance, studies on thiazolidinone derivatives demonstrate their effectiveness against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy against pathogens due to the presence of the morpholinosulfonyl group .
Anthelmintic Properties
The compound's structural characteristics may also confer anthelmintic properties. A related study evaluated thiazolidinone derivatives for ovicidal activity against Fasciola hepatica eggs. The results showed significant ovicidal effects at various concentrations, indicating that compounds with similar structures could be explored for their potential as anthelmintics . This suggests a need for further investigation into the specific effects of 6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine on helminthic parasites.
Inhibition of Viral Proteases
The compound may also play a role in inhibiting viral proteases. A study on oxazolidinone derivatives demonstrated their inhibitory effects on SARS-CoV-2 protease. While the direct activity of our compound against viral targets remains to be elucidated, its structural components may allow it to interact similarly with viral enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial and viral replication.
- Cell Membrane Disruption : The hydrophobic regions of the molecule could disrupt microbial cell membranes.
- Receptor Interaction : Potential interactions with specific receptors may modulate physiological responses.
Case Study: Antimicrobial Activity Assessment
A comparative study evaluated various thiazolidinone derivatives for antimicrobial efficacy. Compounds were tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 25 | Pseudomonas aeruginosa |
Research Findings: Anthelmintic Activity
In vitro studies assessed the ovicidal effects of morpholinosulfonyl derivatives on Fasciola hepatica. The best-performing compound achieved over 90% ovicidal activity at low concentrations.
| Concentration (μg/ml) | Ovicidal Activity (%) | Cell Viability (%) |
|---|---|---|
| 0.002 | 96 | 93 |
| 0.02 | 99 | 90 |
| 0.2 | 90 | 85 |
常见问题
Q. Monitoring :
- HPLC or GC tracks conversion rates and intermediates .
- NMR spectroscopy (1H/13C) confirms regioselectivity and purity at each stage .
Basic: What analytical techniques are critical for structural elucidation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing ester vs. amide carbonyl groups) .
- HRMS (ESI) : Validates molecular weight accuracy (e.g., resolving discrepancies <0.02 Da) .
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles of the thienopyridine core .
Advanced: How can researchers optimize synthesis yields and purity for scale-up?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
- Temperature control : Low temperatures (0–5°C) during sulfonylation minimize hydrolysis of the morpholino group .
- Purification : Gradient flash chromatography (e.g., ethyl acetate/petroleum ether ratios) isolates diastereomers; recrystallization improves final purity .
Example : In a related synthesis, adjusting ethyl acetate:petroleum ether from 2:8 to 3:7 increased yield from 64% to 73% for a brominated precursor .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., HRMS vs. NMR)?
- Cross-validation : Combine HRMS with isotopic pattern analysis to confirm molecular formula .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., dihydrothienopyridine protons) .
- Computational modeling : DFT calculations predict 13C chemical shifts to verify assignments .
Case study : A discrepancy of 0.0162 Da in HRMS for a similar compound was resolved by identifying residual solvent adducts via MS/MS fragmentation .
Advanced: How does structural modification (e.g., sulfonyl group variation) impact biological activity?
- Morpholinosulfonyl vs. piperidine sulfonyl : The morpholino group enhances solubility and target binding (e.g., kinase inhibition) due to its polar oxygen atom .
- Ester substituents : Methyl/ethyl esters balance lipophilicity for membrane permeability vs. metabolic stability .
SAR Example : Replacing morpholino with 4-methylpiperidine in a related compound reduced IC50 by 40% against a kinase target .
Advanced: What experimental frameworks are used to identify pharmacological targets?
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies inhibition patterns .
- Cellular assays : Apoptosis/cell cycle analysis (e.g., flow cytometry) evaluates antitumor potential .
- Molecular docking : Predicts binding to ATP pockets or allosteric sites (e.g., using AutoDock Vina) .
Note : Target deconvolution often requires orthogonal methods (e.g., CRISPR screening + proteomics) to confirm mechanism .
Advanced: How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions .
- LC-MS/MS : Identifies degradation products (e.g., ester hydrolysis or sulfonamide cleavage) .
- Accelerated stability testing : 40°C/75% RH over 4 weeks predicts shelf-life .
Advanced: What computational tools model the compound’s pharmacokinetics?
- ADMET prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and CYP450 interactions .
- Metabolism simulation : GLORYx predicts phase I/II metabolites (e.g., morpholino N-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
